5-Chloropyrimidine
Overview
Description
5-Chloropyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its utility in the synthesis of various chemical compounds, including pharmaceuticals and materials with specific electronic properties. The presence of a chlorine atom on the pyrimidine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of 5-Chloropyrimidine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyrimidine scaffold. For instance, 5-(2-haloethyl)pyrimidine derivatives are synthesized using phosphoryl chloride, which introduces chlorine atoms into the C-5 side chain . Another approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold, which is then reacted with nitrogen-centered nucleophiles to create functionalized pyrimidine systems . Additionally, chlorination steps are employed in the synthesis of complex pyrimidine derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of 5-Chloropyrimidine derivatives. The structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was elucidated using this method, revealing the relative stabilities of its possible isomers . Similarly, the crystal structure of 5-chloro-2-(4-n-hexyloxyphenyl)-pyrimidine was determined, showing a nearly planar molecular conformation .
Chemical Reactions Analysis
5-Chloropyrimidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, which is influenced by the activating effect of ring nitrogen and the steric hindrance of the chlorine atom . Regioselective displacements of chlorines and diazotation reactions are also described, allowing for the introduction of structural diversity on the pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloropyrimidine derivatives are characterized using spectroscopic methods such as NMR, FT-IR, and MS. For example, the synthesis and spectral characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione provided insights into the vibrational spectra and the effect of solvent polarity on the stability of its isomers . The crystal structure and biological activity of certain derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, are also studied to understand their potential as anticancer agents .
Scientific Research Applications
Anti-inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Textile Industry Applications
- Scientific Field : Textile Engineering
- Summary of Application : Cotton fabrics were modified with 2,4,6-trichloropyrimidine (TLP), 2,4-dichloro-5-methoxypyrimidine (DMP), and 2-amino-4,6-dichloropyridine (ADP) to improve their antipilling behavior .
- Methods of Application : The surface morphology and chemical structure of the modified cotton fabric were characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) .
- Results or Outcomes : The modification led to excellent and durable antipilling activity of grade 3–4 even after 10 washes . The heat release rate (HRR) and total heat release (THR) of TLP-modified cotton fabric decreased, indicating improved thermal properties .
Anti-oxidant Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-oxidant activities . The anti-oxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-oxidant effects .
Antiviral Applications
- Scientific Field : Virology
- Summary of Application : Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
- Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
- Results or Outcomes : Pyrimidines have been used in the treatment of AIDS .
Antimicrobial Applications
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines have found widespread therapeutic applications, including antimicrobial . They are used to treat a variety of bacterial infections .
- Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
- Results or Outcomes : Pyrimidines have been effective in treating a variety of bacterial infections .
Antimalarial Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines have been used in the treatment of malaria .
- Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
- Results or Outcomes : Pyrimidines have been effective in treating malaria .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878714 | |
Record name | PYRIMIDINE, 5-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine | |
CAS RN |
17180-94-8 | |
Record name | 5-Chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIMIDINE, 5-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.